molecular formula C11H21NO3S B8291049 Methanesulfonic acid 1-cyclopentyl-piperidin-4-yl ester

Methanesulfonic acid 1-cyclopentyl-piperidin-4-yl ester

Cat. No. B8291049
M. Wt: 247.36 g/mol
InChI Key: OVIMJSZZOHOTTP-UHFFFAOYSA-N
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Patent
US07456164B2

Procedure details

1-Cyclopentyl-4-hydroxypiperidine (1 g, 5.91 mmol), DCM (10 ml) and triethylamine (0.91 ml, 6.5 mmol) were cooled to 0-5° C. and mesyl chloride (0.46 ml, 5.91 mmol) was added dropwise under N2. The reaction was allowed to warm to room temperature and stirred for 1 hour. The reaction was quenched with sat. NaHCO3 (20 ml) and the aqueous phase extracted with DCM (2×5 ml). The combined organic extracts were dried over MgSO4, filtered, washed with DCM and concentrated in vacuo to give the title compound (1.38 g, 95%) as a pale yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.91 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH:1]1([N:6]2[CH2:11][CH2:10][CH:9]([OH:12])[CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[S:20](Cl)([CH3:23])(=[O:22])=[O:21]>C(Cl)Cl>[CH:1]1([N:6]2[CH2:7][CH2:8][CH:9]([O:12][S:20]([CH3:23])(=[O:22])=[O:21])[CH2:10][CH2:11]2)[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(CCCC1)N1CCC(CC1)O
Name
Quantity
0.91 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.46 mL
Type
reactant
Smiles
S(=O)(=O)(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with sat. NaHCO3 (20 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with DCM (2×5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCC1)N1CCC(CC1)OS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.